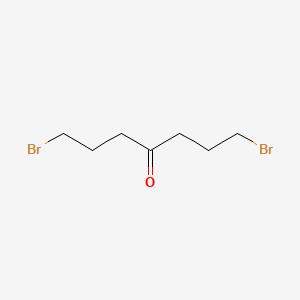

1,7-Dibromo-heptan-4-one

Description

Structural Significance and Synthetic Utility in Modern Chemical Research

The chemical reactivity and synthetic utility of 1,7-dibromo-heptan-4-one are directly derived from its distinct structural features. The molecule possesses a symmetrical C7 backbone with a ketone functional group at the C-4 position and bromine atoms at the terminal C-1 and C-7 positions. nih.gov This arrangement of functional groups provides multiple reactive sites for chemical transformations.

The two primary bromine atoms are excellent leaving groups in nucleophilic substitution reactions, making the compound an ideal substrate for Williamson ether synthesis and the formation of carbon-carbon bonds. The symmetrical placement of these bromine atoms allows for double substitution, facilitating the synthesis of macrocycles and other complex ring systems.

The centrally located ketone group can undergo a wide range of carbonyl chemistry, including nucleophilic addition, reduction, and reactions to form imines and enamines. The presence of the electronegative bromine atoms can also influence the reactivity of the carbonyl group through electronic effects. This dual reactivity as a bifunctional electrophile makes this compound a versatile building block. A notable application includes a "ring-closure/ring-cleavage" strategy where the reaction of boron tribromide with 2-alkylidenetetrahydrofurans yields 1,7-dibromoheptan-4-ones, demonstrating a chemo- and regioselective approach to carbonyl compounds with distant halide functionality. lookchem.com

Overview of Key Research Areas in the Chemical Compound's Investigation

Research involving this compound spans several key areas of chemical science, highlighting its versatility.

Synthesis of Heterocyclic Compounds: A primary application of this compound is in the synthesis of heterocyclic systems. encyclopedia.pubchim.itnih.govnou.edu.ng The distance between the two bromine atoms is suitable for forming seven-membered rings, which are core structures in a variety of natural products and pharmacologically active molecules, including troponoids. nih.govresearchgate.netbeilstein-journals.org The reaction of α,α'-dibromo ketones with iron carbonyls in the presence of 1,3-dienes represents a known route to troponoid compounds. acs.org

Pharmaceutical and Agrochemical Intermediates: The compound is recognized as an important intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com Halogenated organic compounds are frequently used as precursors in the development of new drugs. While specific biological activities of this compound itself are not extensively documented, its role as a precursor is significant. asianpubs.org

Material Science: There is emerging interest in the use of compounds like this compound in polymer chemistry. It has the potential to act as a monomer or a cross-linking agent, where the bromine functionalities can be used to form polymeric chains or networks.

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused overview of the chemical compound this compound. The objective is to detail its structural properties, explore its utility in organic synthesis, and summarize the principal areas of research where it is featured. The content will strictly adhere to the chemical nature, synthesis, and applications of the compound, based on available scientific literature.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89774-18-5 | guidechem.comlookchem.comnih.gov |

| Molecular Formula | C₇H₁₂Br₂O | guidechem.comlookchem.comnih.gov |

| Molecular Weight | 271.98 g/mol | nih.gov |

| Appearance | Colorless to yellow liquid | guidechem.comlookchem.com |

| Boiling Point | 294 °C at 760 mmHg | guidechem.comlookchem.comalfa-chemistry.com |

| Density | 1.623 g/cm³ | guidechem.comlookchem.comalfa-chemistry.com |

| Flash Point | 95.9 °C | guidechem.comlookchem.comalfa-chemistry.com |

| Refractive Index | 1.508 | guidechem.comlookchem.com |

Table 2: Computed and Spectroscopic Data Identifiers

| Data Type | Identifier/Information | Source(s) |

| IUPAC Name | 1,7-dibromoheptan-4-one | nih.gov |

| InChI | InChI=1S/C7H12Br2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 | nih.gov |

| InChIKey | YSAAJLWDNVBQFW-UHFFFAOYSA-N | nih.gov |

| SMILES | C(CC(=O)CCCBr)CBr | alfa-chemistry.com |

| Mass Spectrometry | GC-MS data available from SpectraBase | nih.gov |

| IR Spectra | Vapor Phase IR data available from SpectraBase | nih.gov |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

89774-18-5 |

|---|---|

Molecular Formula |

C7H12Br2O |

Molecular Weight |

271.98 g/mol |

IUPAC Name |

1,7-dibromoheptan-4-one |

InChI |

InChI=1S/C7H12Br2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 |

InChI Key |

YSAAJLWDNVBQFW-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)CCCBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Dibromo Heptan 4 One

Established Synthetic Pathways to 1,7-Dibromo-heptan-4-one

Established methods provide reliable and well-documented routes to this compound. These include strategies that construct the carbon backbone and introduce the halogen atoms in a controlled manner.

A sophisticated approach to synthesizing symmetrical dihalo-ketones involves the use of heterocyclic precursors. This strategy leverages the inherent reactivity of cyclic ethers, which can be selectively opened to yield a linear carbon chain with functional groups at specific positions.

An effective method for the chemo- and regioselective synthesis of 1,7-dibromo-4-heptanones employs a 'cyclization-ring-opening' strategy starting from 2-alkylidenetetrahydrofurans. researchgate.net The reaction of specific bicyclic furan derivatives, such as (E)-4,4',5,5'-tetrahydro-2'H,3H-[2,3'-bifuranylidene]-2'-one, with boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) leads to the cleavage of the tetrahydrofuran (B95107) rings. researchgate.netlookchem.com This domino reaction efficiently yields the target compound, this compound. dntb.gov.ua The process is notable for its ability to construct the desired dibrominated ketone structure in a single, high-yield step from a complex heterocyclic precursor. researchgate.netlookchem.com

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

| (E)-4,4',5,5'-tetrahydro-2'H,3H-[2,3'-bifuranylidene]-2'-one | Boron tribromide (BBr₃) | Dichloromethane | 20 °C | 73% | researchgate.netlookchem.com |

The direct bromination of a ketone at the α-positions is a fundamental method for producing halo-ketones. The key challenges in synthesizing this compound via this route would be controlling the selectivity of the bromination to avoid over-halogenation or reactions at other positions.

The regioselectivity of ketone halogenation is highly dependent on the reaction conditions. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.com For an unsymmetrical ketone, this thermodynamically controlled process typically results in the halogenation of the more substituted α-carbon. wikipedia.org Conversely, under basic conditions, the reaction proceeds via an enolate, and halogenation occurs preferentially at the less substituted, kinetically favored α-position. wikipedia.org For a symmetrical ketone like heptan-4-one, the two α-positions (C3 and C5) are equivalent, simplifying the issue of regioselectivity. However, chemoselectivity remains important to ensure that only the α-carbons are brominated without other side reactions.

A variety of brominating agents and conditions have been developed for the α-bromination of ketones, each with specific advantages. nih.gov While elemental bromine (Br₂) in an acidic solvent like acetic acid is a classic method, its toxicity and corrosiveness have prompted the development of alternatives. masterorganicchemistry.comnih.gov

N-Bromosuccinimide (NBS) is a common and easier-to-handle source of electrophilic bromine, often used with an acid catalyst. masterorganicchemistry.com Other systems include using hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr), where H₂O₂ oxidizes HBr to Br₂ in situ, offering a greener and more efficient use of bromine. organic-chemistry.orggoogle.com More specialized reagents have also been reported to improve reaction mildness, efficiency, and selectivity. organic-chemistry.orgacs.org

| Brominating Agent/System | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acidic solvent (e.g., Acetic Acid) | Readily available, straightforward | Toxic, corrosive, generates HBr byproduct nih.gov |

| N-Bromosuccinimide (NBS) | Acid catalyst | Solid, easier to handle than Br₂ masterorganicchemistry.com | Can require catalyst, stoichiometry control needed |

| H₂O₂ / HBr (aq) | Aqueous or dioxane solvent | High atom economy, water is the main byproduct organic-chemistry.orggoogle.com | Requires careful control of addition |

| Bromodimethylsulfonium bromide | Dichloromethane | Effective for α-monobromination organic-chemistry.org | Reagent needs to be prepared |

| Ketone-Based Agents (KBA) | Organocatalyst, non-halogenated solvent | High selectivity, avoids catalyst deactivation acs.org | Reagents are specialized and not widely available |

Bromination Reactions in the Formation of Dihalo-Ketones

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis has driven the development of more sophisticated and efficient methods for the formation of α-halo-ketones. These innovations focus on improving selectivity, reducing waste, and employing milder reaction conditions. For the synthesis of dihalo-ketones, these advanced methods offer significant improvements over traditional approaches.

Innovations include the development of novel catalytic systems, such as N,N'-dioxide/Fe(OTf)₂ complexes, which can catalyze highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org Gold-catalyzed hydration of haloalkynes provides an atom-economical route to α-halomethyl ketones as an alternative to direct ketone halogenation. organic-chemistry.org

Furthermore, electrochemical methods have emerged as a powerful tool. The electrochemical oxydihalogenation of alkynes allows for the preparation of α,α-dihaloketones at room temperature, using common organohalogen compounds as the halogen source. organic-chemistry.org These advanced methodologies, while not all directly applied to this compound in published literature, represent the forefront of synthetic chemistry for producing complex dihalo-ketones and could be adapted for its synthesis.

One-Pot Synthetic Strategies for Enhanced Efficiency

A thorough review of scientific literature and chemical databases reveals a lack of specific, documented one-pot synthetic strategies for the direct preparation of this compound. While one-pot reactions, which involve the sequential transformation of a substrate through multiple reaction steps in a single reactor, are a highly desirable approach for improving efficiency and reducing waste in chemical synthesis, their application to this particular compound has not been reported in available scholarly articles.

Continuous Flow Synthesis Techniques

There is currently no specific information available in the peer-reviewed scientific literature detailing the application of continuous flow synthesis techniques for the production of this compound. Continuous flow chemistry, a process in which a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages in terms of safety, scalability, and process control. However, the development and publication of a continuous flow process for the synthesis of this compound have not been documented.

Solid-Phase Organic Synthesis Considerations

Considerations for the solid-phase organic synthesis of this compound are not present in the current body of scientific literature. Solid-phase synthesis, a method in which molecules are covalently bound to a solid support material and synthesized in a stepwise manner, is a powerful tool, particularly in combinatorial chemistry and the synthesis of peptides and oligonucleotides. Despite its advantages in purification and automation, its application to the synthesis of this compound has not been reported.

Reactivity and Mechanistic Investigations of 1,7 Dibromo Heptan 4 One

Electrophilic and Nucleophilic Reactivity at Bromine Centers

The primary carbon-bromine bonds at the C1 and C7 positions are key sites for nucleophilic attack. The bromine atoms are effective leaving groups, making the compound a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Substitution Reactions (SN1/SN2 Pathways)

The reactivity of 1,7-Dibromo-heptan-4-one in substitution reactions is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. The carbons bonded to the bromine atoms are primary, which are sterically accessible and thus highly favor the single, concerted step of an SN2 reaction. pressbooks.pubmasterorganicchemistry.com SN1 reactions, which proceed through a carbocation intermediate, are highly unlikely at these primary centers due to the instability of the resulting primary carbocation. masterorganicchemistry.com

Strong nucleophiles are required for SN2 reactions to proceed efficiently. pressbooks.pub The reaction is also favored by polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), which can dissolve the nucleophilic salt without solvating and deactivating the nucleophile. pressbooks.publibretexts.org

The symmetrical nature of the molecule allows for either mono- or di-substitution, making it a versatile building block for synthesizing macrocycles and other complex structures.

Table 1: Representative SN2 Reactions of this compound

| Nucleophile | Reagent Example | Solvent (Typical) | Product(s) (after double substitution) |

| Hydroxide | Sodium Hydroxide (NaOH) | DMSO | 1,7-dihydroxyheptan-4-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methanol (B129727) | 1,7-dimethoxyheptan-4-one |

| Cyanide | Sodium Cyanide (NaCN) | Acetone, DMSO | 5-oxo-nonanedinitrile |

| Azide | Sodium Azide (NaN₃) | DMF | 1,7-diazidoheptan-4-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 1,7-bis(phenylthio)heptan-4-one |

This table presents interactive data on typical SN2 reactions.

Elimination Reactions for Unsaturated System Formation

While SN2 reactions are generally favored for primary alkyl halides, elimination reactions (specifically E2) can occur, particularly in the presence of strong, sterically hindered bases. Bases like potassium tert-butoxide (KOtBu) can preferentially remove a proton from the carbon adjacent to the carbon-bromine bond (the β-carbon), leading to the formation of a double bond.

In the case of this compound, an E2 reaction would result in the formation of an α,β-unsaturated ketone, a valuable synthetic intermediate. Depending on whether one or both ends of the molecule react, this could lead to 1-bromohept-1-en-4-one or hepta-1,6-dien-4-one. The competition between substitution (SN2) and elimination (E2) is a key consideration, with less hindered bases favoring substitution and bulky bases favoring elimination.

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions. This is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). A common application of this reactivity is reductive dehalogenation.

In a typical procedure, the compound would be treated with a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH). The process involves a chain reaction mechanism where a tributyltin radical abstracts the bromine atom to form a primary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated product (heptan-4-one) and regenerating the tributyltin radical to continue the chain.

Carbonyl Group Reactivity in this compound

The central ketone group offers a different set of reactive possibilities, primarily centered around the acidity of the α-hydrogens (the hydrogens on the carbons adjacent to the carbonyl) and the electrophilicity of the carbonyl carbon itself.

Enolate Chemistry and Alpha-Functionalization

The protons on the carbons at the C3 and C5 positions are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. Treatment of this compound with a suitable base results in the formation of an enolate ion. Since the molecule is symmetrical, deprotonation at either the C3 or C5 position leads to the same enolate intermediate.

This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the α-position. This process is known as alpha-functionalization.

A significant transformation within α-functionalization is the introduction of a nitrogen-containing group, known as α-amination. While classical methods often involve the nucleophilic substitution of a pre-existing α-halo ketone, modern methods allow for the direct amination of carbonyl compounds. rsc.org

One prominent mechanism involves the catalytic generation of an α-bromo intermediate, which is then displaced by an amine. nih.govacs.orgorganic-chemistry.org In a proposed catalytic cycle using copper(II) bromide, the ketone first forms a copper-bound enolate. nih.gov This intermediate is then brominated at the α-position. An amine present in the reaction mixture then acts as a nucleophile, displacing the newly introduced bromide to form the α-amino ketone product and regenerate the catalyst. nih.govacs.orgorganic-chemistry.org This allows for the synthesis of compounds like 3-amino-1,7-dibromo-heptan-4-one from this compound without affecting the terminal bromine atoms under controlled conditions.

Other direct methods have also been developed, such as using tert-butanesulfinamide as a nitrogen source in the presence of trifluoromethanesulfonic anhydride (B1165640) to achieve the transfer of a free amino group to unfunctionalized ketones. chemistryviews.org These reactions provide a powerful route to synthesize complex and synthetically useful α-amino ketones. rsc.orgorganic-chemistry.org

Nucleophilic Addition Reactions to the Ketone

The carbonyl group in this compound is a key reactive site for nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. The general mechanism involves the nucleophile approaching the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³.

This process can be conducted with a wide variety of nucleophiles, including organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), as well as hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The addition of these nucleophiles results in the formation of tertiary and secondary alcohols, respectively.

| Nucleophile (Nu⁻) | Reagent Example | Product After Protonation | Product Class |

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | 1,7-Dibromo-heptan-4-ol | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | Methylmagnesium Bromide (CH₃MgBr) | 1,7-Dibromo-4-methyl-heptan-4-ol | Tertiary Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 1,7-Dibromo-4-cyano-heptan-4-ol | Cyanohydrin |

Condensation Reactions

Condensation reactions at the ketone functionality provide a pathway to form new carbon-nitrogen and carbon-carbon double bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

For instance, this compound reacts with primary amines (R-NH₂) to form imines (Schiff bases) and with secondary amines (R₂NH) to yield enamines. These reactions are often catalyzed by acid. Another significant condensation reaction is the Wittig reaction, where a phosphonium (B103445) ylide (a phosphorus-stabilized carbanion) attacks the ketone to produce an alkene, with the oxygen atom being replaced by the alkylidene group of the ylide.

| Reagent | Reagent Type | Product Structure | Product Class |

| Methylamine (CH₃NH₂) | Primary Amine | C₇H₁₂Br₂(NCH₃) | Imine |

| Dimethylamine ((CH₃)₂NH) | Secondary Amine | C₉H₁₇Br₂N | Enamine |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reagent | C₈H₁₄Br₂ | Alkene |

Multi-Functional Reactivity and Chemoselectivity

The presence of two distinct electrophilic sites—the "hard" carbonyl carbon and the "softer" carbons attached to the bromine atoms—imparts a challenging yet synthetically useful chemoselectivity to the molecule. The outcome of a reaction with a nucleophile is highly dependent on the nature of that nucleophile, as dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory.

Selective Transformations of Bromine versus Ketone Functionalities

Chemoselective transformations can be achieved by carefully selecting the nucleophile. Hard nucleophiles, which are typically highly charged and non-polarizable (e.g., Grignard reagents, hydride reagents), will preferentially attack the hard electrophilic carbonyl carbon. This leads to addition reactions at the ketone while leaving the bromoalkane functionalities intact.

Conversely, soft nucleophiles, which are generally less charged and more polarizable (e.g., thiolates, iodide, cyanide), favor reaction at the soft electrophilic carbons bearing the bromine atoms. This results in nucleophilic substitution (Sₙ2) reactions, where the bromine atoms are displaced by the incoming nucleophile, leaving the ketone group untouched.

| Nucleophile | HSAB Type | Primary Reactive Site | Reaction Type |

| LiAlH₄ (Hydride) | Hard | Carbonyl Carbon | Nucleophilic Addition |

| CH₃MgBr (Grignard) | Hard | Carbonyl Carbon | Nucleophilic Addition |

| NaSCH₃ (Thiolate) | Soft | C-Br Carbon | Sₙ2 Substitution |

| NaI (Iodide) | Soft | C-Br Carbon | Finkelstein Reaction (Sₙ2) |

Tandem and Cascade Reactions Incorporating this compound

The symmetrical difunctional nature of this compound makes it an excellent substrate for tandem or cascade reactions, particularly for the synthesis of cyclic compounds. A tandem reaction is a process involving two or more consecutive reactions where the subsequent steps occur due to the functionality formed in the previous step, without the need for isolating intermediates.

A common strategy involves using a dinucleophile that reacts sequentially with both electrophilic C-Br centers. This approach facilitates an intramolecular cyclization, leading to the formation of seven-membered heterocyclic rings. Such reactions are valuable for creating complex molecular scaffolds from a simple acyclic precursor in a single synthetic operation.

| Dinucleophile | Reagent Example | Resulting Cyclic Product | Heterocycle Class |

| Sulfide (S²⁻) | Sodium Sulfide (Na₂S) | Thiepan-4-one | Thiepane |

| Primary Amine (R-NH₂) | Methylamine (CH₃NH₂) | 1-Methylazepan-4-one | Azepane |

| Malonate Ester | Diethyl Malonate + Base | Diethyl 4-oxocycloheptane-1,1-dicarboxylate | Cycloheptane (B1346806) |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions of haloketones are well-documented, with the most prominent example being the Favorskii rearrangement. This reaction typically involves the base-induced rearrangement of α-haloketones to form carboxylic acid derivatives, proceeding through a cyclopropanone (B1606653) intermediate. organicreactions.orgwikipedia.orgpurechemistry.org

In the case of this compound, which is a γ,γ'-dihaloketone, the classic Favorskii rearrangement mechanism is not directly applicable because it lacks α-halogens required for the formation of the characteristic cyclopropanone intermediate. wikipedia.orgnrochemistry.com The enolate formation would occur at the α-position (C3 or C5), which is distant from the halogen-bearing carbons (C1 and C7).

However, the potential for other base-induced rearrangements exists. Under certain conditions, formation of an enolate at the C3 or C5 position could be followed by an intramolecular nucleophilic substitution at the C7 or C1 position, respectively. This would not be a rearrangement in the classical sense but an intramolecular cyclization, potentially leading to cyclopropyl (B3062369) or larger ring systems depending on the reaction conditions and the specific base used. Another possibility is the quasi-Favorskii rearrangement, which can occur in systems where enolate formation is not possible. wikipedia.org This pathway involves direct nucleophilic attack at the carbonyl, followed by a concerted migration of a neighboring carbon and displacement of a leaving group. The applicability of such pathways to a γ,γ'-dihaloketone like this compound is not extensively documented and would depend heavily on the specific reaction conditions.

Derivatization Strategies and Functional Group Interconversions

Derivatization of the Ketone Functionality

The centrally located carbonyl group is a prime site for nucleophilic addition and related reactions, allowing for its conversion into various other functional groups.

Imines (Schiff Bases): Treatment of 1,7-dibromo-heptan-4-one with a primary amine (R-NH₂) under mildly acidic conditions yields the corresponding N-substituted imine. chemistrysteps.comlumenlearning.com

Oximes: Condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. wikipedia.orgnih.gov Oximes are highly crystalline compounds and are useful for the characterization and purification of carbonyl compounds. nih.govijprajournal.com

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., N,N-dimethylhydrazine) produces hydrazones. researchgate.netthieme-connect.de These derivatives are stable and play a role in reactions like the Wolff-Kishner reduction. lumenlearning.com

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

| Hydroxylamine (NH₂OH) | Oxime |  |

| Hydrazine (R₂N-NH₂) | Hydrazone |  |

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1,7-dibromoheptan-4-ol. This transformation is typically achieved using metal hydride reagents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is often preferred for its compatibility with a wider range of functional groups and its safety in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents.

Ketones are generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific reagents, they can undergo oxidative cleavage. One of the most common synthetic methods for the oxidation of a ketone is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of the symmetrical this compound, this reaction would insert an oxygen atom adjacent to the carbonyl group, yielding an ester.

Transformations Involving Carbon-Bromine Bonds

The two primary alkyl bromide functionalities at the terminal positions of the molecule are susceptible to nucleophilic substitution and are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of alkyl halides with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the classic method for preparing Grignard reagents (R-MgX). adichemistry.comwikipedia.org These organomagnesium compounds are highly reactive carbanion sources and potent nucleophiles. mnstate.eduleah4sci.com

The synthesis of a Grignard reagent from this compound presents a significant challenge due to the presence of the electrophilic ketone group. The newly formed nucleophilic Grignard center would readily react intramolecularly with the ketone. To successfully form the di-Grignard reagent from this compound, the ketone functionality must first be protected. A common strategy involves converting the ketone into a non-reactive acetal (B89532) or ketal, which is stable under the basic and nucleophilic conditions of Grignard formation but can be easily removed by hydrolysis with aqueous acid after the desired reaction has been performed.

| Step | Process | Description |

|---|---|---|

| 1 | Protection | The ketone is reacted with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to form a cyclic ketal. |

| 2 | Grignard Formation | The protected dibromide is treated with magnesium metal in an anhydrous ether solvent to form the di-Grignard reagent. wikipedia.org |

| 3 | Reaction | The di-Grignard reagent is reacted with a desired electrophile. |

| 4 | Deprotection | The ketal is hydrolyzed with aqueous acid to regenerate the ketone functionality. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically involve the coupling of an organohalide (like the C-Br bonds in this compound) with an organometallic nucleophile in the presence of a palladium catalyst. mdpi.com The general catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organometallic partner, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The C-Br bonds of this compound can serve as the electrophilic partners in a variety of named cross-coupling reactions, allowing for the introduction of alkyl, vinyl, or aryl groups at one or both ends of the heptane (B126788) chain.

Examples of Applicable Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Couples the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester). libretexts.orgmdpi.com

Stille Coupling: Utilizes an organotin reagent (stannane).

Hiyama Coupling: Employs an organosilicon compound. nih.gov

Negishi Coupling: Involves an organozinc reagent.

Kumada Coupling: Uses a Grignard reagent as the coupling partner.

These reactions offer a modular approach to building complex molecular architectures from the this compound scaffold. The choice of reaction depends on the desired coupling partner and functional group tolerance.

Cyclization Reactions Leading to Cyclic Ethers or Heterocycles

The spatial arrangement of the functional groups in this compound makes it a suitable precursor for the synthesis of cyclic compounds, particularly seven-membered heterocyclic systems. The distance between the two terminal bromine atoms is optimal for forming these rings, which are core structures in many natural products and pharmacologically active molecules.

One of the notable applications of this compound is in the synthesis of troponoids, a class of non-benzenoid aromatic seven-membered carbocycles with a ketone group. Tropones and their hydroxylated derivatives, tropolones, are of significant interest due to their presence in natural products and their diverse biological activities, including antitumor and antimicrobial properties. nih.gov A general and established route to troponoid systems involves the reaction of α,α'-dibromo ketones with iron carbonyls in the presence of a 1,3-diene. As a bifunctional electrophile with two reactive C-Br bonds, this compound can participate in cyclization reactions with appropriate reagents to construct the foundational seven-membered ring of these complex molecules.

| Reagent Class | Target Heterocycle | Significance |

| Iron Carbonyls / 1,3-Dienes | Troponoids | Core structures in biologically active natural products. nih.gov |

| Dinucleophiles (e.g., diols, diamines) | Seven-membered heterocycles | Important structural motifs in medicinal chemistry. |

Strategic Use as a Chemical Synthon

The chemical reactivity of this compound, derived from its ketone and dual bromo-functionalized aliphatic chain, establishes it as a valuable chemical synthon. Its symmetrical nature and the presence of multiple reactive sites allow it to serve as a versatile building block in organic synthesis.

Building Block for Complex Molecular Architectures

As a bifunctional electrophile, this compound is adept at forming new carbon-carbon and carbon-heteroatom bonds at its terminal positions. The two primary bromine atoms are excellent leaving groups in nucleophilic substitution reactions, while the central ketone can undergo a wide array of carbonyl chemistry. This dual reactivity allows it to be incorporated into larger, more intricate molecular designs.

The synthesis of troponoid-bearing flavonoid-like compounds illustrates its utility. clockss.org Flavonoids are an important class of naturally occurring compounds with a wide spectrum of biological activities. By using precursors derived from or analogous to this compound, chemists can construct complex hybrid molecules that merge the structural features of troponoids and flavonoids. This strategy aims to create novel compounds with potentially enhanced or unique pharmacological profiles. The bromo groups on the resulting troponoid ring can be further elaborated through methods like metal-catalyzed coupling reactions, adding another layer of molecular complexity. clockss.org

Precursor for Macrocyclic Systems

The symmetrical structure of this compound, with reactive electrophilic sites at both ends of its seven-carbon chain, makes it an ideal precursor for the synthesis of macrocycles. Macrocyclic compounds, which are large ring structures, are crucial in fields such as host-guest chemistry, materials science, and drug discovery.

The synthetic strategy for forming macrocycles from this compound involves a double substitution reaction with a suitable dinucleophile. By reacting this compound with a molecule containing two nucleophilic centers (such as a diamine, dithiol, or diol), a ring-closing reaction can be initiated where the seven-carbon chain of the dibromo-ketone acts as a linker, bridging the two nucleophilic sites.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Building Block in Complex Molecule Synthesis

The strategic placement of two primary bromine atoms and a central ketone function defines the synthetic utility of 1,7-Dibromo-heptan-4-one. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the ketone group is amenable to a wide range of carbonyl chemistry. This dual reactivity allows for its use in constructing intricate molecular architectures.

Precursors for Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly those containing seven-membered rings. The distance between the two bromine atoms is well-suited for intramolecular or intermolecular cyclization reactions with dinucleophiles to form these ring systems. Seven-membered heterocyclic rings are core structures in numerous pharmacologically active molecules and natural products.

One notable application is in the synthesis of troponoids, a class of non-benzenoid aromatic compounds containing a seven-membered ring. The reaction of α,α'-dibromo ketones, such as this compound, with iron carbonyls in the presence of 1,3-dienes is a known method for constructing the troponoid skeleton.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Heterocyclic Product Class | Resulting Ring System |

|---|---|---|

| Diamine (e.g., Ethane-1,2-diamine) | Diazepine | 1,4-Diazepane |

| Diol (e.g., Ethane-1,2-diol) | Dioxepine | 1,4-Dioxepane |

| Dithiol (e.g., Ethane-1,2-dithiol) | Dithiepine | 1,4-Dithiepane |

| Amino alcohol (e.g., 2-Aminoethanol) | Oxazepine | 1,4-Oxazepane |

Role in Natural Product Synthesis

While specific, documented roles of this compound in the total synthesis of complex natural products are not extensively detailed in readily available literature, its potential is significant. The ability to readily form seven-membered rings, which are key structural motifs in a variety of natural products like troponoids, underscores its value as a potential precursor in this field. Synthetic strategies targeting natural products containing a cycloheptane (B1346806) or a seven-membered heterocyclic core could strategically employ this compound to construct these key features efficiently.

Contributions to Polymer and Material Science Research

The bifunctional nature of this compound also suggests its potential utility in the realm of polymer chemistry and materials science.

Monomer or Intermediate in Polymerization Reactions

In principle, this compound can serve as a monomer in polymerization reactions. The two terminal bromine atoms can participate in polycondensation or polyalkylation reactions with appropriate comonomers. For instance, reaction with a dinucleophile like a bisphenol or a diamine could lead to the formation of polyesters or polyamides, respectively, with a ketone group periodically located along the polymer backbone. This central ketone offers a site for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, cross-linking density, or the attachment of functional moieties.

Table 2: Potential Polymerization Applications

| Polymerization Type | Comonomer Example | Potential Polymer Class |

|---|---|---|

| Polycondensation | Bisphenol A | Polyether |

| Polycondensation | Hexamethylenediamine | Polyamide (via intermediate) |

| Polyalkylation | Disodium terephthalate | Polyester |

Precursor for Advanced Organic Materials (e.g., Electron Acceptors)

There is emerging interest in using versatile organic molecules as precursors for advanced materials. While specific research detailing the use of this compound for materials such as electron acceptors is limited, its functional groups offer potential pathways. The ketone and dibromo functionalities could be chemically transformed into more complex, electronically active systems. For example, the ketone could be a starting point for creating fused aromatic rings, a common strategy in developing organic electronic materials.

Potential in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is recognized as a potentially important intermediate in the production of pharmaceuticals and agrochemicals. Halogenated organic compounds are frequently used as precursors in the development of new active ingredients. The presence of three distinct functional handles—two electrophilic carbon-bromine bonds and one nucleophilically susceptible carbonyl group—allows for a high degree of synthetic flexibility. This enables the construction of complex molecular scaffolds from a relatively simple starting material, which is a key advantage in the multi-step synthesis of many pharmaceutical and agrochemical products. Its symmetrical nature can be exploited to synthesize symmetrical molecules, or the functionalities can be reacted sequentially to build asymmetrical compounds.

Table 3: Relevant Transformations for Intermediate Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | Sodium azide | Azide |

| Nucleophilic Substitution | Sodium cyanide | Nitrile |

| Reductive Amination | Ammonia, NaBH3CN | Amine |

| Grignard Reaction | Methylmagnesium bromide | Tertiary Alcohol |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Alkene |

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level. For 1,7-Dibromo-heptan-4-one, such studies would be invaluable in characterizing its three-dimensional structure and energetic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The application of DFT to this compound would allow for the accurate calculation of various molecular properties. Future research could generate data for a table such as the one hypothetically presented below:

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy (Hartree) | Data not available | e.g., B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | Data not available | e.g., B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | Data not available | e.g., B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | Data not available | e.g., B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | Data not available | e.g., B3LYP/6-311+G(d,p) |

This table is for illustrative purposes only. The values are not based on actual research findings.

The flexible heptanone chain in this compound suggests the existence of multiple conformers. A thorough conformational analysis would identify the most stable geometries and the energy barriers between them. Such a study would provide critical information on the molecule's preferred shapes and how they might influence its reactivity. As this molecule is achiral, it does not have stereoisomers in the form of enantiomers or diastereomers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate the intricate details of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states. This would provide insight into the rate-determining steps of reactions involving this compound and help in understanding the factors that control its reactivity.

Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters. A theoretical investigation could predict activation energies, reaction enthalpies, and Gibbs free energies for reactions involving this compound, offering a deeper understanding of reaction feasibility and spontaneity.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial. Additionally, reactivity parameters derived from conceptual DFT, such as electronegativity, hardness, and Fukui functions, could be calculated to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Predicted Spectroscopic Data and Reactivity Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | Data not available |

| CH₂Br | Data not available |

| CH₂ | Data not available |

| IR Frequencies (cm⁻¹) | |

| C=O stretch | Data not available |

| C-Br stretch | Data not available |

| Reactivity Parameters | |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only. The values are not based on actual research findings.

Green Chemistry Principles and Sustainable Synthetic Routes for 1,7 Dibromo Heptan 4 One

Atom Economy and Waste Minimization in Synthesis

Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, generating no waste byproducts.

Two potential synthetic routes for 1,7-dibromo-heptan-4-one offer a stark contrast in atom economy. A documented method involves a "ring-closure/ring-cleavage" strategy where a 2-alkylidenetetrahydrofuran reacts with a stoichiometric amount of boron tribromide (BBr₃). This reaction, while effective, utilizes a heavy reagent (BBr₃) that is not incorporated into the final product. The boron-containing byproducts must be removed in a workup step, leading to significant chemical waste and a poor atom economy.

A more atom-economical alternative involves the ring-opening of a spiroketal, such as 1,6-dioxaspirononane, using hydrogen bromide (HBr). In this process, the atoms from the starting material and the HBr are more efficiently incorporated into the final product, with water being the only major byproduct. This pathway aligns much more closely with the principle of waste minimization.

Below is a comparative analysis of the theoretical atom economy for these two routes.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Ring-Cleavage of Tetrahydrofuran (B95107) Derivative | 2-Propylidenetetrahydrofuran (C₇H₁₂O) + Boron Tribromide (BBr₃) + H₂O (workup) | This compound (C₇H₁₂Br₂O) | Boric Acid (H₃BO₃), HBr | ~75% (calculation varies with workup, but is inherently low due to the stoichiometric heavy boron reagent) |

| Ring-Opening of Spiroketal | 1,6-Dioxaspirononane (C₇H₁₂O₂) + Hydrogen Bromide (2 equiv. HBr) | This compound (C₇H₁₂Br₂O) | Water (H₂O) | ~94% |

Use of Environmentally Benign Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. One of the reported syntheses of this compound explicitly uses dichloromethane (B109758) (CH₂Cl₂), a halogenated solvent with significant environmental and health concerns.

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. For the spiroketal ring-opening reaction with HBr, using water as a solvent could be a viable and highly sustainable option. Water is non-toxic, non-flammable, and readily available. If an organic solvent is required, alternatives to dichloromethane, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are preferred due to their lower toxicity and derivation from renewable resources.

An even more advanced approach is the implementation of solvent-free reaction conditions. By eliminating the solvent entirely, waste is dramatically reduced, and the need for post-reaction separation is simplified. Such solvent-free reactions can often be facilitated by techniques like microwave irradiation.

Catalytic Approaches and Reusable Catalysts

The principles of green chemistry strongly favor catalytic reactions over those that use stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled and reused, which minimizes waste.

The synthesis using boron tribromide is a clear example of a process that relies on a stoichiometric reagent, which is consumed during the reaction and converted into waste. In contrast, the ring-opening of 1,6-dioxaspirononane with HBr is often facilitated by a strong acid catalyst. To further enhance the "greenness" of this process, a heterogeneous solid acid catalyst could be employed. Unlike homogeneous catalysts like sulfuric acid, solid catalysts (e.g., acidic ion-exchange resins or zeolites) can be easily filtered out of the reaction mixture and reused in subsequent batches, simplifying purification and reducing acidic waste streams.

While novel catalytic routes for the direct synthesis of this compound are not yet established, modern advancements in palladium- and N-heterocyclic carbene (NHC)-catalyzed ketone syntheses suggest that future research could yield highly efficient, low-waste catalytic pathways to this and related molecules.

Energy Efficiency in Synthetic Processes (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is another key aspect of green chemistry. Synthetic procedures should be designed to be as energy-efficient as possible, for instance, by running reactions at ambient temperature and pressure. When heating is necessary, alternative energy sources that offer more efficient heat transfer can significantly reduce the process's carbon footprint.

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. Unlike conventional heating with an oil bath, where heat is transferred inefficiently from the outside in, microwave irradiation directly heats the polar molecules within the reaction mixture. This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. For a synthesis of this compound that requires heating (such as the reflux conditions for the HBr route), employing microwave irradiation could offer substantial energy savings.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |

|---|---|---|

| Heating Mechanism | Conductive; from vessel surface inwards (inefficient) | Direct dielectric heating of polar molecules (efficient) |

| Heating Speed | Slow, significant thermal lag | Very rapid, precise temperature control |

| Reaction Time | Typically hours or days | Often reduced to minutes |

| Energy Consumption | Higher due to inefficiency and longer run times | Lower due to rapid heating and shorter run times |

| Side Reactions | More prevalent due to prolonged heating | Often minimized, leading to higher product purity |

Utilization of Renewable Feedstocks

The ultimate goal of a sustainable chemical industry is to shift from a reliance on finite petrochemical feedstocks to renewable, bio-based resources. Evaluating the synthesis of this compound from this perspective involves tracing its starting materials back to their origins.

The precursors for the more sustainable synthetic routes have plausible connections to renewable feedstocks. For instance, 1,6-dioxaspirononane can be prepared from cyclopentanone. Cyclopentanone is accessible from adipic acid, which can be produced biologically from glucose. Similarly, the tetrahydrofuran skeleton, a key component of the alternative starting material, is closely related to furfural, a major platform chemical derived from the dehydration of C5 sugars found in hemicellulose from agricultural waste.

While direct, optimized routes from raw biomass to this compound have not been reported, the chemical lineage of its precursors shows a clear potential for a future bio-based manufacturing process. This aligns with the long-term green chemistry goal of creating a bio-based economy where chemicals are synthesized from renewable starting materials.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes

The prochiral nature of 1,7-dibromo-heptan-4-one presents a prime opportunity for the development of asymmetric transformations to access chiral, non-racemic products. Such chiral molecules are of high value as intermediates in the synthesis of pharmaceuticals and complex natural products.

Future research will likely focus on two main strategies: the asymmetric reduction of the ketone and the molecule's use as a precursor in catalytic asymmetric cyclizations.

Asymmetric Ketone Reduction : The conversion of the central ketone to a chiral alcohol is a key transformation. Established methods in asymmetric synthesis, such as transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium-based complexes with chiral ligands) or reductions with chiral oxazaborolidine catalysts (CBS reduction), are directly applicable. wikipedia.org The development of catalysts specifically optimized for this substrate could provide highly efficient access to (S)- or (R)-1,7-dibromo-heptan-4-ol. These chiral bromo-alcohols are valuable precursors for subsequent stereospecific reactions. rsc.orgmdpi.com

Asymmetric Cyclization : this compound is an ideal acyclic precursor for the synthesis of chiral seven-membered carbocyclic and heterocyclic rings, which are prevalent motifs in bioactive compounds. nih.govrsc.org Future work could involve enantioselective intramolecular cyclization reactions. For instance, a tandem reaction sequence could be envisioned where a chiral catalyst, such as a chiral Lewis acid, orchestrates a stereoselective intramolecular Friedel-Crafts reaction or a similar C-C bond-forming cyclization. rsc.orgbeilstein-journals.org Such strategies would enable the construction of complex, bridged, or fused ring systems with high enantiomeric purity from a simple, achiral starting material. researchgate.netyoutube.com

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The application of enzymes to transform this compound could unlock novel and efficient synthetic pathways under mild, aqueous conditions.

Enzymatic Ketone Reduction : Ketoreductases (KREDs) are a well-established class of enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. researchgate.netrsc.org Screening of existing KRED libraries or protein engineering could identify specific enzymes capable of reducing this compound to either the (R)- or (S)-alcohol with near-perfect stereocontrol. researchgate.netnih.gov This biocatalytic route would be highly attractive for industrial applications due to its high efficiency and environmentally benign nature.

Enzymatic Dehalogenation and Functionalization : Haloalkane dehalogenases are enzymes that can cleave carbon-halogen bonds. nih.gov Research into the application of these enzymes on this compound could lead to selective mono- or di-dehalogenation to yield the corresponding alkanes, or more valuably, hydrolytic dehalogenation to replace one or both bromine atoms with hydroxyl groups. nih.govscispace.com This could provide a regioselective method for functionalizing the termini of the carbon chain that would be challenging to achieve with conventional chemical methods. Furthermore, the potential for enzymes to catalyze intramolecular cyclizations via nucleophilic attack on the C-Br bonds represents an exciting, albeit less explored, avenue for future research. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

The robustness and well-defined reactivity of this compound make it an excellent candidate for integration into automated synthesis platforms and continuous-flow systems. bris.ac.uk This approach can accelerate reaction optimization, improve safety by minimizing the handling of reactive intermediates, and facilitate high-throughput synthesis of compound libraries.

As a trifunctional building block, this compound can be subjected to sequential modifications in a multi-step flow process. researchgate.net For example, an initial reactor module could perform a selective reaction on the ketone, the output of which would flow directly into a second module for an intramolecular cyclization or a nucleophilic substitution at the bromine termini. This modular approach allows for the rapid generation of diverse molecular scaffolds from a single starting material. colab.ws The automation of such processes would enable the creation of libraries of complex molecules, such as functionalized cycloheptanones or heterocyclic systems, for screening in drug discovery and materials science. nih.gov

Investigation of Novel Reactivity Patterns for Selective Functionalization

The presence of three reactive sites in this compound offers rich possibilities for complex molecular architecture, but also poses a challenge in chemoselectivity. Future research will focus on developing new methods to selectively manipulate one functional group in the presence of the others.

Selective Monofunctionalization : A key challenge is the selective reaction at only one of the two chemically equivalent C-Br bonds. Strategies could involve using sterically hindered nucleophiles that favor mono-substitution or employing protecting group strategies. Understanding the principles of nucleophilic substitution (SN1/SN2) and elimination reactions in the context of this specific substrate is crucial for controlling reaction outcomes. wikipedia.orglibretexts.orgsavemyexams.com

Tandem and Cascade Reactions : The molecule is perfectly structured for tandem reactions where an initial transformation triggers a subsequent intramolecular event. For example, conversion of the ketone to an enolate could be followed by an intramolecular Williamson ether synthesis or C-alkylation to form a seven-membered ring. sci-hub.se Another promising area is the exploration of radical cyclizations, where a single electron transfer to one of the C-Br bonds could initiate a cascade to form complex polycyclic structures. rsc.orgmdpi.com

A summary of potential selective transformations is presented in the table below.

| Transformation Type | Reagents/Catalysts | Potential Product | Research Focus |

| Asymmetric Reduction | Chiral Ru-catalyst, KREDs | Chiral 1,7-dibromo-heptan-4-ol | Access to enantiopure building blocks |

| Intramolecular Cyclization | Lewis acids, Bases, Radical initiators | Functionalized cycloheptanones | Construction of seven-membered rings |

| Selective Substitution | Bulky nucleophiles, Dehalogenases | Mono-substituted derivatives | Controlled sequential functionalization |

| Tandem Reaction | Base followed by intramolecular reaction | Bicyclic or spirocyclic compounds | Rapid complexity generation |

Expansion of Applications in Emerging Technologies

The unique structural features of this compound make it a promising precursor for molecules in rapidly advancing technological and biomedical fields.

Bifunctional Linkers for Protein Degraders : There is immense interest in heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which consist of two ligands connected by a linker. enamine.netsymeres.com The seven-carbon backbone of this compound is an ideal length for many linkers. The central ketone offers a key advantage over simple alkyl chains, providing a rigidifying element and a synthetic handle for attaching other functionalities or tuning physicochemical properties like solubility and cell permeability. nih.govasinex.com Derivatives of this compound could be used to generate libraries of novel linkers for optimizing the efficacy of next-generation protein degraders.

Precursors for Bioactive Scaffolds : Seven-membered rings are core structures in numerous pharmaceuticals and natural products. scispace.comutas.edu.au this compound can serve as a versatile starting material for the synthesis of novel analogues of tropinones, troponoids, and other azepane or oxepane derivatives. These scaffolds are of significant interest in medicinal chemistry for their diverse biological activities. The ability to generate libraries of such compounds using the automated methods described above could accelerate the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.